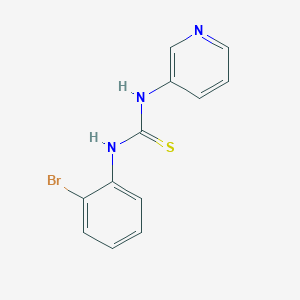
tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related tetrahydro pyrimidine derivatives involves various chemical reactions. For example, Trilleras et al. (2009) studied compounds where the pyrimidine rings are planar, and their structures suggest significant polarization of the electronic structures. These compounds are linked into sheets by hydrogen bonds, indicating a complex synthesis process (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Molecular Structure Analysis
- The molecular structure of similar compounds exhibits certain key features, like planar pyrimidine rings and significant displacements of ring-substituent atoms from this plane, as observed by Trilleras et al. (2009). This suggests a degree of complexity in the molecular structure of the compound (Trilleras et al., 2009).
Chemical Reactions and Properties
- Tetrahydro pyrimidine derivatives are known for their reactivity in various chemical reactions. For instance, the synthesis of 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines by Rauckman et al. (1989) shows the reactivity of similar compounds in creating derivatives with significant biological activity (Rauckman, Tidwell, Johnson, & Roth, 1989).
Physical Properties Analysis
- The physical properties of similar compounds can be derived from their crystal structure and density. For instance, Hu Yang (2009) reported on the crystal structure of a related compound, which can give insights into its physical properties (Hu Yang, 2009).
Chemical Properties Analysis
- The chemical properties of tetrahydro pyrimidine derivatives can be inferred from studies like that of Bajaj and Tekade (2014), who investigated the density, viscosity, and ultrasonic properties of similar compounds. These properties help to understand the behavior and characteristics of the compound in various environments (Bajaj & Tekade, 2014).
Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
Research into compounds structurally related to tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate often focuses on their synthesis and potential as building blocks in organic chemistry. For example, studies on tetrahydro-2-oxopyrimidine derivatives have demonstrated various methods for their synthesis, highlighting their utility in constructing complex heterocyclic frameworks, which are crucial in drug development and materials science. These methods include hydrogenolysis, hydrolysis, bromination, and thermal decarboxylation to produce derivatives that can serve as intermediates for further chemical transformations (Zigeuner, Knopp, & Blaschke, 1976).
Medicinal Chemistry and Drug Development
Several studies have explored the antibacterial and antimicrobial properties of pyrimidine derivatives, emphasizing their significance in medicinal chemistry. For instance, the synthesis and evaluation of tetrahydropyrimido[4,5-d]pyrimidine derivatives for their antibacterial activity showcase the therapeutic potential of these compounds. The structural modifications and subsequent biological activity assessment indicate a promising avenue for developing new antibacterial agents (Cieplik et al., 2008). Moreover, research on 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids has demonstrated significant antibacterial and antifungal activities, further underlining the importance of pyrimidine derivatives in drug discovery (Shastri & Post, 2019).
Material Science
Pyrimidine derivatives also find applications in material science, particularly in the study of their physical properties and interactions. For instance, the investigation of density, viscosity, and ultrasonic properties of various substituted pyrimidines has provided insights into molecular interactions and solute-solvent dynamics. Such studies are essential for understanding the fundamental properties that could influence the design and optimization of materials for specific applications (Bajaj & Tekade, 2014).
Propiedades
IUPAC Name |
oxolan-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5/c1-10-15(17(22)26-9-12-4-3-7-25-12)16(21-18(23)20-10)11-5-6-14(24-2)13(19)8-11/h5-6,8,12,16H,3-4,7,9H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYJWVHRWRGSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)
![(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5503087.png)
![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)
![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)
![N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)
![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)
![N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)
![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)
![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)